3-(3,4-Dimethylphenyl)pyrrolidine
Description
Overview of Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen heterocycles are a class of organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com These compounds are fundamental in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. numberanalytics.com Their importance stems from their diverse chemical reactivity and structural variety. numberanalytics.com Nitrogen heterocycles can undergo a range of reactions, including substitution, addition, and cycloaddition, making them valuable intermediates in synthetic pathways. numberanalytics.com Common methods for their synthesis include condensation reactions, cyclization reactions, and cycloaddition reactions. numberanalytics.com The field continues to evolve with the development of new synthetic techniques aimed at improving efficiency and selectivity. numberanalytics.comrsc.org
Importance of Saturated Ring Systems in Three-Dimensional Chemical Space
Saturated heterocyclic ring systems, such as pyrrolidine (B122466), play a crucial role in modern chemistry due to their three-dimensional (3D) nature. nih.govresearchgate.net Unlike their flat, aromatic counterparts, saturated rings possess sp³-hybridized atoms, leading to distinct puckered conformations. nih.govresearchgate.net This non-planarity allows for a greater exploration of three-dimensional chemical space, a significant factor in the design of complex molecular architectures. nih.gov The conformational flexibility of saturated rings, often described by concepts like pseudorotation in five-membered rings, provides a tool for controlling the spatial arrangement of substituents. nih.govrsc.org This can influence the stereochemical outcome of reactions and is a key consideration in asymmetric synthesis. nih.gov
Historical Context of Pyrrolidine Synthesis Development (Pre-2000 focus, if applicable)
The synthesis of pyrrolidine and its derivatives has been a subject of interest for much of the 20th century. Early methods for creating the pyrrolidine ring often involved complex and lengthy procedures that resulted in low yields. ontosight.ai A notable early report by Joseph H. Paden and Homer Adkins in 1936 described the synthesis of pyrrolidines, among other cyclic amines. acs.org Over time, significant advancements were made in synthetic methodologies. For instance, the preparation of 3-pyrroline (B95000) from (Z)-1,4-dichloro-2-butene was reported in 1988, involving a three-step process. organic-chemistry.org These foundational studies paved the way for the development of more efficient and versatile synthetic routes in the decades that followed.
Current Research Landscape of Pyrrolidine Derivatives
The current research landscape for pyrrolidine derivatives is vibrant and expanding, with a significant focus on the development of novel synthetic methods and applications in catalysis. researchgate.net Recent advances, from 2019 to 2023, have introduced new strategies for synthesizing substituted pyrrolidines, addressing previous limitations. researchgate.net Transition metal-catalyzed reactions have become a cornerstone for the construction of five-membered saturated heterocycles, allowing for the synthesis of complex molecules from readily available starting materials. nih.gov Gold-catalyzed tandem reactions, for example, have been developed for the efficient synthesis of pyrrolidine derivatives. acs.org Furthermore, pyrrolidine-based structures are widely employed as organocatalysts, demonstrating their continued importance in modern organic synthesis. nih.govbeilstein-journals.org The development of new pyrrolidine derivatives is often driven by the need for catalysts with enhanced reactivity and stereoselectivity. beilstein-journals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
LFVQCBVRNUGRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCNC2)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 3 3,4 Dimethylphenyl Pyrrolidine Synthesis and Transformations
Investigation of Reactive Intermediates
The formation of the 3-(3,4-dimethylphenyl)pyrrolidine ring and its subsequent reactions proceed through various short-lived, high-energy intermediates. The nature of these species, including their electronic structure and stability, is paramount in determining reaction outcomes, including regioselectivity and stereoselectivity.
Iminium ions are crucial electrophilic intermediates in many synthetic routes to pyrrolidines. nih.govacs.org They are typically formed from the condensation of a secondary amine, such as a pyrrolidine (B122466) precursor, with a carbonyl compound in the presence of an acid catalyst. nih.gov These species activate α,β-unsaturated carbonyl compounds toward nucleophilic attack, a key step in reactions like the Michael addition. nih.govacs.org
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in examining the stability and reactivity of pyrrolidine-derived iminium ions. nih.govacs.org The tendency of various carbonyl compounds to form these iminium ions by reacting with pyrrolidine has been computationally explored, shedding light on their relative stability against hydrolysis. acs.org For instance, DFT calculations at the M06-2X/6-311+G(d,p) level have been used to determine the equilibrium positions in exchange reactions where a secondary amine is transferred between two different carbonyl compounds, indicating which iminium ion is more stable. nih.govacs.org
Experimental validation for these computational models often comes from Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the reaction of pyrrolidinium (B1226570) tetrafluoroborate (B81430) with cinnamaldehyde (B126680) generates a stable iminium salt whose structure can be confirmed by ¹H NMR. acs.org The characterization of these iminium intermediates is fundamental, as their electrophilicity drives the formation of new carbon-carbon bonds essential for building the substituted pyrrolidine framework.
Table 1: Methods for Characterizing Iminium Ion Intermediates
| Method | Application | Findings | Citations |
| Density Functional Theory (DFT) | Calculating the relative stability and hydrolysis tendency of pyrrolidine-derived iminium ions. | Provides equilibrium positions for amine-exchange reactions and predicts catalyst suitability. | nih.govacs.org |
| ¹H NMR Spectroscopy | Experimental confirmation of iminium salt formation and structure in solution. | Allows for direct observation of the iminium species formed from precursors like pyrrolidine and cinnamaldehyde. | acs.org |
In certain pathways for pyrrolidine synthesis, particularly those involving photochemical steps or transition-metal catalysis, biradical (or diradical) intermediates have been identified or proposed. organic-chemistry.orgacs.org These species contain two unpaired electrons and their reactivity is distinct from ionic pathways.
For example, titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines with alkenes proceed through a redox-relay mechanism that harnesses radical intermediates for selective C-N bond cleavage and formation to yield pyrrolidines. organic-chemistry.org Another relevant instance, though not involving pyrrolidine directly, is the study of 2-isopropylidenecyclopentane-1,3-diyl, a Berson-type diradical, which serves as a model for understanding the behavior of such intermediates in five-membered ring systems. acs.org
Furthermore, mechanistic studies on the reactivity of azetidines (four-membered nitrogen heterocycles) suggest that ring strain can facilitate the generation of a radical pair upon nitrogen deletion to form cyclopropanes. acs.orgacs.org This contrasts with the typical reactivity of pyrrolidines, highlighting how ring size and stability influence the favorability of biradical pathways. acs.org While not always the primary pathway, the potential for biradical involvement must be considered, especially under specific catalytic or photochemical conditions.
Zwitterionic intermediates, which are neutral molecules carrying both a positive and a negative formal charge, play a significant role in several pyrrolidine-forming reactions. One of the most prominent examples is in the dimerization of azomethine imines. acs.org Computational studies have shown that the only feasible pathway for this dimerization begins with a C-N bond formation to create a zwitterionic intermediate. acs.org This intermediate then undergoes a ring-closing step to afford a stable cyclic tetrazine. acs.org
The formation of zwitterionic species is also observed in reactions involving pyridinium (B92312) ylides. For instance, a stable pyridinium 1,5-zwitterion can be generated from the reaction of an azadiene with 4-dimethylaminopyridine. rsc.org The stability of this zwitterion was attributed to polarization effects on its exocyclic double bond, as explained by DFT calculations. rsc.org In the context of pyrrolidine synthesis, azomethine ylides, which are themselves 1,3-dipoles, can be considered a form of zwitterionic species and are fundamental to [3+2] cycloaddition reactions. acs.orgnih.gov
Table 2: Key Zwitterionic Intermediates in Heterocyclic Synthesis
| Precursor(s) | Zwitterionic Intermediate | Subsequent Reaction | Product | Citations |
| Azomethine Imine (dimerization) | Dimeric Zwitterion | Ring-closing | Cyclic Tetrazine | acs.org |
| Azadiene + DMAP | Pyridinium 1,5-Zwitterion | Umpolung [4+3] Annulation | Dihydroazepine derivative | rsc.org |
| Aziridine Ring | 1,3-Zwitterionic Dipole | [3+2] Cycloaddition | Pyrrolidine | acs.org |
Mechanistic Pathways of Cyclization Reactions
Cyclization reactions are the cornerstone of pyrrolidine synthesis, establishing the core five-membered ring structure. The mechanistic details of these ring-forming steps determine the substitution pattern and stereochemistry of the final product.
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is one of the most powerful and widely used methods for constructing polysubstituted pyrrolidine rings. nih.govrsc.org This reaction involves the addition of a 1,3-dipole, most commonly an azomethine ylide, to a dipolarophile, typically an electron-deficient alkene. nih.govenamine.net This process is highly atom-economical and allows for the creation of up to four new stereogenic centers in a single step. nih.gov
The key steps in this mechanistic pathway are:
Generation of the Azomethine Ylide: Azomethine ylides can be generated through several methods. A common approach is the condensation of an amine with an aldehyde to form an iminium ion, which is then deprotonated at the α-position. acs.orgnih.gov Alternatively, they can be formed via the thermal or photochemical ring-opening of aziridines. acs.org More recent methods utilize the iridium-catalyzed partial reduction of tertiary amides or lactams. acs.orgnih.gov
Cycloaddition: The generated azomethine ylide (the three-atom component) reacts with an alkene or alkyne (the two-atom component). The reaction proceeds via a concerted, pericyclic transition state. The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) control the regioselectivity of the addition. nih.gov
Stereocontrol: The diastereoselectivity and enantioselectivity of the reaction can be controlled by using chiral catalysts, auxiliaries, or by the inherent stereochemistry of the reactants. rsc.org DFT calculations have shown that the selectivity can be determined by a delicate balance between strain energy and interaction energy in the transition structures, depending on the nature of the dipolarophile. nih.gov
This method's versatility allows for the synthesis of a wide array of structurally complex and diverse pyrrolidines. acs.orgrsc.org
Domino or cascade reactions featuring ring-opening and ring-closing sequences provide elegant pathways to pyrrolidine derivatives from different heterocyclic precursors. A notable example is the synthesis of pyrrolidines from pyridines. osaka-u.ac.jp A photo-promoted reaction between a pyridine (B92270) and a silylborane can induce a ring contraction. osaka-u.ac.jp This process proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, culminating in a 2-azabicyclo[3.1.0]hex-3-ene skeleton, a fused pyrrolidine derivative. osaka-u.ac.jpnih.gov
Another strategy involves the domino ring-opening/ring-closing hydroamination of methylenecyclopropanes. Catalyzed by gold(I), this reaction transforms the strained three-membered ring into a stable five-membered pyrrolidine ring. organic-chemistry.org Skeletal editing strategies that transmute one ring system into another also rely on these mechanisms. For instance, certain pyridines can be converted to benzenes via a sequence involving pyridine ring-opening, hydrolysis, cyclization, and aromatization, showcasing the fundamental nature of these steps in modern organic synthesis. researchgate.net
These mechanisms are powerful tools for skeletal rearrangement, allowing for the conversion of readily available cyclic compounds into more complex and valuable pyrrolidine structures. osaka-u.ac.jp
Catalytic Cycle Analysis in Metal- and Organo-Catalyzed Reactions
The formation of the this compound scaffold can be efficiently achieved through various catalytic methods, each proceeding via a distinct catalytic cycle.
Metal-Catalyzed Reactions:
A prominent method for the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.govchemrxiv.org The catalytic cycle for the synthesis of this compound, using a suitable palladium catalyst, can be conceptualized based on established mechanisms for similar transformations. nih.govyoutube.com
The proposed catalytic cycle, depicted in Figure 1, typically commences with the oxidative addition of an aryl halide (e.g., 1-bromo-3,4-dimethylbenzene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, coordination of the pyrroline (B1223166) substrate to the palladium center occurs, followed by migratory insertion of the alkene into the palladium-aryl bond. This key step forms a new carbon-carbon bond and generates a palladium-alkyl intermediate. The cycle is completed by a reductive elimination step, which releases the this compound product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
Figure 1: Proposed Catalytic Cycle for Palladium-Catalyzed Hydroarylation
mermaid
graph TD
A[Pd(0)] -- Oxidative Addition
(Ar-X) --> B{Ar-Pd(II)-X};
B -- Coordination
(Pyrroline) --> C[Ar-Pd(II)(Pyrroline)-X];
C -- Migratory Insertion --> D[Alkyl-Pd(II)-X];
D -- Reductive Elimination
(Product Release) --> A;
Derivatization and Functionalization of 3 3,4 Dimethylphenyl Pyrrolidine
Functional Group Interconversions on the Pyrrolidine (B122466) Ring
The secondary amine of the pyrrolidine ring is a key site for functionalization, primarily through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for building molecular complexity. nih.govnih.gov
N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. This reaction typically involves the treatment of the pyrrolidine with an alkyl halide (e.g., alkyl iodide, bromide) or sulfonate in the presence of a base to neutralize the resulting acid. acsgcipr.org The choice of base and solvent is crucial, with common options including potassium carbonate or cesium carbonate in solvents like acetonitrile. chemrxiv.org Catalytic methods, such as the Hofmann N-alkylation using alcohols in the presence of a catalytic amount of an alkyl halide, offer a greener alternative by minimizing waste. rsc.org
N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functional group, which can alter the molecule's electronic and steric properties. This is commonly achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or in a biphasic Schotten-Baumann system. organic-chemistry.org Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form amide bonds with carboxylic acids under mild conditions. researchgate.net
Table 1: Potential Reagents for Functional Group Interconversions on the Pyrrolidine Ring
| Transformation | Reagent Class | Specific Examples | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl-3-(3,4-dimethylphenyl)pyrrolidine |
| N-Acylation | Acyl Chlorides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-Acyl-3-(3,4-dimethylphenyl)pyrrolidine |
| N-Arylation | Aryl Halides with Catalyst | Bromobenzene, Pd catalyst (e.g., Buchwald-Hartwig) | N-Aryl-3-(3,4-dimethylphenyl)pyrrolidine |
| N-Sulfonylation | Sulfonyl Chlorides | Tosyl chloride, Mesyl chloride | N-Sulfonyl-3-(3,4-dimethylphenyl)pyrrolidine |
Modifications of the 3,4-Dimethylphenyl Moiety
The aromatic ring and its methyl substituents provide additional opportunities for derivatization.
Benzylic Functionalization: The methyl groups attached to the phenyl ring are susceptible to radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light. chemistrysteps.commasterorganicchemistry.comchadsprep.com This reaction is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com The resulting benzylic bromides are versatile intermediates for further substitution reactions.
Oxidation of Methyl Groups: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comnih.gov This transformation would yield a di-carboxylic acid derivative, significantly altering the polarity and functionality of the molecule.
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing alkyl and pyrrolidinyl groups would determine the position of the new substituent.
Table 2: Potential Reactions on the 3,4-Dimethylphenyl Moiety
| Transformation | Reagent/Conditions | Target Site | Expected Product Class |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator (AIBN/light) | Methyl groups | (Bromomethyl)phenyl derivative |
| Benzylic Oxidation | KMnO₄, heat | Methyl groups | Dicarboxylic acid derivative |
| Aromatic Nitration | HNO₃, H₂SO₄ | Aromatic ring | Nitro-substituted phenyl derivative |
| Aromatic Bromination | Br₂, FeBr₃ | Aromatic ring | Bromo-substituted phenyl derivative |
Regioselective Functionalization of the Pyrrolidine Scaffold
Achieving regioselectivity in the functionalization of the pyrrolidine ring's C-H bonds is a significant challenge in modern organic synthesis. Transition-metal-catalyzed C-H activation offers a powerful strategy to install functional groups at specific positions. mdpi.comnih.gov In the context of 3-(3,4-dimethylphenyl)pyrrolidine, a directing group, often installed on the nitrogen atom, can guide a metal catalyst to a specific C-H bond. researchgate.net For instance, a removable directing group like a pyridine (B92270) or pyrimidine (B1678525) could facilitate ortho-C-H arylation or alkenylation on the phenyl ring. researchgate.net Alternatively, functionalization at the C2 or C5 positions of the pyrrolidine ring could be envisioned, although this is often challenging and can be influenced by the steric and electronic nature of both the substrate and the catalyst. nih.gov Recent advances have also demonstrated nitrogen-atom insertion into the C-H bond of pyrrolidines, which can lead to the formation of substituted hydrazones, representing another pathway for regioselective modification. acs.orgacs.org
Synthesis of Polycyclic Systems Incorporating the Pyrrolidine Ring
The this compound scaffold can serve as a building block for constructing more complex, polycyclic systems. Such transformations often involve domino or multicomponent reactions where several bonds are formed in a single operation. nih.govnih.gov
One prominent strategy involves the in-situ generation of an azomethine ylide from the pyrrolidine ring, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile (e.g., an activated alkyne or alkene). This approach is a cornerstone for synthesizing fused pyrrolidine ring systems. nih.gov For example, an N-substituted derivative of this compound could be designed to undergo an intramolecular cyclization. A suitably placed functional group on an N-alkyl chain could react with the aromatic ring via a Friedel-Crafts type reaction or with one of the benzylic positions to form a new fused ring.
Furthermore, domino reactions starting from 2-aryl-pyrrolidines (a closely related structure) and alkynes have been developed to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) frameworks. nih.govrsc.org This process involves an oxidative dehydrogenation/cyclization/aromatization cascade, demonstrating that the pyrrolidine ring can be a precursor to fused aromatic systems. nih.govrsc.org Such strategies could potentially be adapted to this compound to create novel polycyclic architectures. researchgate.netrsc.org
Theoretical and Computational Chemistry Studies of this compound
The study of this compound through the lens of theoretical and computational chemistry provides profound insights into its structural and electronic properties. These computational approaches are instrumental in understanding the molecule's behavior at a quantum mechanical level, offering data that is often challenging to obtain through experimental methods alone. This article delves into the theoretical investigations of this compound, focusing on its reaction mechanisms, conformational landscape, and electronic structure.
Applications in Catalysis
Ligands in Transition-Metal Catalysis
The nitrogen atom of the pyrrolidine ring can coordinate to transition metals, and chiral pyrrolidine derivatives are extensively used as ligands in asymmetric catalysis. The steric and electronic properties of the 3-(3,4-dimethylphenyl)pyrrolidine scaffold can be tuned through N-functionalization to optimize its performance as a ligand. The pyrrolidine framework provides a rigid backbone that can effectively transfer chiral information from the ligand to the catalytic center, influencing the enantioselectivity of the reaction.
Precursors for Organocatalysts
Pyrrolidine-based organocatalysts have become a major pillar of asymmetric synthesis. nih.govbeilstein-journals.org The compound this compound can serve as a precursor for the synthesis of more complex organocatalysts.
Enamine and Iminium Ion Catalysis : The secondary amine of the pyrrolidine is the key functional group for this type of catalysis. It can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which then participate in a wide range of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govbeilstein-journals.org
Hydrogen-Bonding Catalysis : The pyrrolidine scaffold can be incorporated into more complex structures that also feature hydrogen-bond donor groups, such as ureas, thioureas, or squaramides. nih.gov These bifunctional catalysts can activate substrates through a network of non-covalent interactions, leading to high levels of stereocontrol. nih.gov The arylpyrrolidine unit plays a crucial role in establishing the chiral environment of the catalyst. nih.gov
Advanced Analytical Techniques for Mechanistic and Structural Elucidation of Pyrrolidine Compounds
Mass Spectrometry for Reactive Intermediate Identification
Mass spectrometry stands as a powerful tool for detecting and characterizing fleeting reactive intermediates in chemical reactions, offering unparalleled sensitivity for low-abundance charged species. nih.govrsc.orgresearchgate.net This is particularly relevant for understanding the complex pathways often involved in the synthesis of pyrrolidine (B122466) derivatives. nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of charged intermediates in solution-phase reactions. nih.gov The technique gently transfers ions from the liquid phase to the gas phase, allowing for their direct detection and characterization by the mass spectrometer. uvic.ca This is highly advantageous in studying organocatalytic reactions that proceed via charged species like iminium ions, which are common in pyrrolidine chemistry. nih.gov For instance, in reactions involving pyrrolidine-based organocatalysts, ESI-MS can directly observe the formation of key iminium intermediates. nih.gov The choice of solvent is critical for optimal ESI-MS performance, with polar solvents that support electrochemistry generally providing the best results. uvic.ca The technique's ability to provide real-time information on the presence and relative abundance of intermediates is invaluable for mechanistic investigations. nih.gov
A study on the fragmentation of 1,3,5-trisubstituted 2-pyrazoline (B94618) derivatives using ESI-MS with energy-variable collision-induced dissociation demonstrated the formation of structurally significant product ions, highlighting the power of this technique in elucidating fragmentation pathways. nih.gov Similarly, ESI-MS has been employed to study the self-association of peptides in various organic solvents, showcasing its utility in probing non-covalent interactions. nih.gov
Collision-Induced Dissociation (CID) and Ion Mobility Spectrometry
Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, provides further structural information by fragmenting selected ions. wikipedia.org In CID, ions are accelerated and collided with a neutral gas, causing them to break apart into smaller, structurally informative fragment ions. wikipedia.orgnih.gov This method is instrumental in piecing together the structure of unknown intermediates detected by MS. rsc.org The fragmentation patterns obtained from CID experiments can be used to differentiate between isomers and confirm the connectivity of atoms within a molecule. nih.govrsc.org
Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry, differentiating ions based on their size, shape, and charge. researchgate.netresearchgate.netchemrxiv.org This technique can separate isomeric and isobaric species that are indistinguishable by mass alone. nih.gov When coupled with mass spectrometry (IM-MS), it provides a powerful tool for the structural characterization of complex molecules and for separating reaction components. chemrxiv.orgnih.gov For instance, IMS has been used to distinguish between different volatile organic compounds, including pyrrolidine. researchgate.net The integration of IMS into LC-HRMS workflows has been shown to enhance the separation and detection of complex mixtures like pyrrolizidine (B1209537) alkaloids. nih.gov
| Technique | Principle | Application in Pyrrolidine Chemistry |
| ESI-MS | Gentle ionization of molecules from solution into the gas phase. uvic.ca | Detection of charged reactive intermediates like iminium ions in organocatalytic reactions. nih.gov |
| CID | Fragmentation of selected ions through collisions with a neutral gas. wikipedia.org | Structural elucidation of reaction intermediates and products by analyzing fragmentation patterns. nih.gov |
| IMS | Separation of ions based on their size, shape, and charge in a buffer gas. researchgate.net | Separation of isomers and complex mixtures, providing additional structural information. researchgate.netnih.gov |
In Situ Spectroscopic Monitoring of Reactions
The ability to monitor chemical reactions in real-time, or in situ, provides a dynamic view of the transformation process, revealing kinetics, reaction pathways, and the presence of transient species that might be missed by traditional offline analysis. americanpharmaceuticalreview.comwiley.com
Real-time NMR Spectroscopy for Mechanistic Insights
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions. wiley.comrsc.org It allows for the simultaneous tracking of reactants, products, and intermediates, providing quantitative data on their concentrations over time. rsc.orgacs.org This information is crucial for determining reaction kinetics and understanding the underlying mechanism. acs.org For example, in situ NMR has been used to monitor the copper-catalyzed intramolecular C–H amination to form pyrrolidines, revealing details about the catalytic cycle. acs.org High-pressure NMR tubes can be employed to study reactions under non-ambient conditions, further expanding the utility of this technique. wiley.com
Infrared and UV-Vis Spectroscopy in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for real-time reaction monitoring, often employed due to their compatibility with a wide range of reaction conditions and the relative ease of implementation. americanpharmaceuticalreview.comspectroscopyonline.comresearchgate.net
Infrared Spectroscopy: In situ IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, allows for the continuous monitoring of functional group changes during a reaction. nih.govresearchgate.netyoutube.com This technique is highly effective for tracking the consumption of reactants and the formation of products by observing characteristic vibrational bands. americanpharmaceuticalreview.com For instance, the disappearance of a reactant's specific IR band can signify reaction completion. americanpharmaceuticalreview.com Mid-IR spectroscopy has been successfully used to monitor hydrogenation reactions in real-time. researchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is another effective method for monitoring reactions, especially those involving chromophores (light-absorbing groups). spectroscopyonline.comresearchgate.net The absorbance measured is directly proportional to the concentration of the absorbing species, allowing for the quantification of reactants, products, or intermediates. spectroscopyonline.com This technique has been used to monitor a variety of processes, including fermentation and the synthesis of nanoparticles. researchgate.netmdpi.com Fulleropyrrolidine derivatives, for example, exhibit characteristic UV-Vis absorption spectra that can be used to confirm their formation. researchgate.net
| Spectroscopic Technique | Information Gained | Example Application |
| Real-time NMR | Quantitative concentration profiles of reactants, products, and intermediates; reaction kinetics. rsc.orgacs.org | Monitoring the formation of pyrrolidines in catalytic reactions. acs.org |
| In Situ IR | Real-time tracking of functional group changes. americanpharmaceuticalreview.comresearchgate.net | Monitoring hydrogenation reactions and other organic transformations. researchgate.net |
| UV-Vis | Quantitative analysis of species with chromophores; reaction kinetics. spectroscopyonline.comresearchgate.net | Monitoring the formation of fulleropyrrolidine derivatives. researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.govnih.govresearchgate.net This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic arrangement. researchgate.net
Retrosynthetic Analysis and Strategic Disconnections for 3 3,4 Dimethylphenyl Pyrrolidine
Identification of Key Disconnection Points
Retrosynthetic analysis begins with the identification of strategic bonds for disconnection in the target molecule. For 3-(3,4-Dimethylphenyl)pyrrolidine, two primary disconnection points are considered, targeting the C-N and C-C bonds of the pyrrolidine (B122466) ring.
A common and effective strategy involves disconnecting the C-N bond, which simplifies the target molecule into an acyclic precursor. This approach often leads to more readily available starting materials. Another key disconnection is the C(3)-Aryl bond, which separates the pyrrolidine ring from the dimethylphenyl group. This disconnection is particularly useful when considering strategies that involve the formation of this bond late in the synthetic sequence.
Table 1: Key Disconnection Points in this compound
| Disconnection Point | Resulting Precursors (Synthons) | Corresponding Synthetic Reaction |
| C2-N and C5-N bonds | 1,4-dicarbonyl compound and an amine | Paal-Knorr pyrrole synthesis followed by reduction |
| C3-Aryl bond | 3-halopyrrolidine and a (3,4-dimethylphenyl)metallic reagent | Cross-coupling reaction (e.g., Suzuki, Stille) |
| C2-C3 and C4-C5 bonds | Azomethine ylide and an alkene | 1,3-Dipolar cycloaddition |
Selection of Appropriate Synthons and Synthetic Equivalents
Once the key disconnection points are identified, the next step is to choose suitable synthons and their real-world synthetic equivalents. Synthons are idealized fragments resulting from a disconnection, while synthetic equivalents are the actual reagents used in the laboratory to perform the desired transformation.
For a C-N disconnection strategy, the retrosynthesis might lead to a 1,4-dicarbonyl synthon and an ammonia (B1221849) synthon. The synthetic equivalent for the 1,4-dicarbonyl could be a succinaldehyde derivative, while ammonia itself can be used as the synthetic equivalent for the amine component.
Alternatively, a C3-Aryl bond disconnection suggests an electrophilic pyrrolidine synthon and a nucleophilic aryl synthon. A practical synthetic equivalent for the electrophilic pyrrolidine could be an N-protected 3-bromopyrrolidine. The nucleophilic aryl synthon can be realized as (3,4-dimethylphenyl)boronic acid for a Suzuki coupling or a (3,4-dimethylphenyl)trialkylstannane for a Stille coupling.
A third approach, the 1,3-dipolar cycloaddition, involves the disconnection of two C-C bonds simultaneously. This leads to an azomethine ylide synthon and a vinylarene synthon. The synthetic equivalent for the azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, while 3,4-dimethylstyrene would serve as the synthetic equivalent for the vinylarene.
Table 2: Synthons and Their Synthetic Equivalents for this compound Synthesis
| Synthon | Synthetic Equivalent |
| 1,4-Dicarbonyl | 2-(3,4-Dimethylphenyl)succinaldehyde |
| Ammonia | Ammonia (NH3) |
| Electrophilic 3-pyrrolidinyl cation | N-Boc-3-bromopyrrolidine |
| Nucleophilic (3,4-dimethylphenyl) anion | (3,4-Dimethylphenyl)boronic acid |
| Azomethine ylide | Generated from glycine and formaldehyde |
| 3,4-Dimethylstyrene | 3,4-Dimethylstyrene |
Convergent vs. Linear Synthesis Strategies
Table 3: Comparison of Linear and Convergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the molecule. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low for long sequences. uniurb.it A failure in a late step can be costly. |
| Convergent | Independent synthesis of fragments followed by coupling. fiveable.me | Higher overall yield. fiveable.me More efficient for complex molecules. fiveable.me Allows for parallel synthesis of intermediates. | May require more complex planning and fragment synthesis. |
Complexity Analysis in Pyrrolidine Synthesis
The synthesis of substituted pyrrolidines presents several challenges that contribute to its complexity. The pyrrolidine ring is a five-membered saturated heterocycle, and controlling the stereochemistry at its substituent-bearing carbons is a significant consideration, especially when chiral centers are present. mdpi.com
The introduction of the 3-aryl substituent adds another layer of complexity. The regioselectivity of the arylation reaction is crucial to ensure the desired 3-substituted product over other possible isomers. Furthermore, the synthesis of the 3,4-disubstituted aromatic precursor itself might require multiple steps.
The choice of protecting groups for the pyrrolidine nitrogen is another important factor. The protecting group must be stable to the reaction conditions employed in the synthetic sequence and easily removable at the appropriate stage. Common protecting groups for pyrrolidines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Future Directions in the Academic Research of 3 3,4 Dimethylphenyl Pyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives has traditionally been a focus of organic chemistry. However, the increasing emphasis on green chemistry is driving a shift towards more sustainable and efficient synthetic methods for compounds like 3-(3,4-Dimethylphenyl)pyrrolidine. Future research will likely prioritize the development of catalytic processes that minimize waste and energy consumption.
A key area of development is the use of atom-economical reactions, such as catalytic C-H activation, to directly introduce the 3,4-dimethylphenyl group onto a pyrrolidine precursor. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. Furthermore, the exploration of flow chemistry for the synthesis of pyrrolidines is gaining traction. Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for exothermic or hazardous reactions. The development of heterogeneous catalysts that can be easily separated and recycled will also be a critical aspect of sustainable pyrrolidine synthesis.
Exploration of Unconventional Reactivity Patterns
Beyond its established reactivity, the this compound scaffold presents opportunities for exploring unconventional reaction pathways. The electronic nature of the 3,4-dimethylphenyl substituent can influence the reactivity of the pyrrolidine ring in subtle yet significant ways, opening avenues for novel transformations.
Future research is expected to investigate the selective functionalization of the pyrrolidine ring at positions other than the nitrogen atom. For instance, the development of methods for the direct C-H functionalization of the C4 or C5 positions would provide access to a new range of structurally diverse derivatives. Another area of interest is the use of photoredox catalysis to initiate novel radical-mediated reactions of this compound, leading to the formation of complex molecular architectures that are difficult to access through traditional ionic pathways. The study of ring-opening and ring-expansion reactions of this specific pyrrolidine derivative could also lead to the synthesis of other valuable nitrogen-containing heterocyclic systems.
Advancements in Asymmetric Catalysis for Pyrrolidine Derivatives
The biological activity of many pyrrolidine-containing molecules is highly dependent on their stereochemistry. Consequently, the development of advanced asymmetric catalytic methods for the synthesis of enantiomerically pure this compound and its derivatives is a major research thrust.
Future advancements will likely focus on the design of more sophisticated and highly selective chiral catalysts. This includes the development of novel organocatalysts, which offer a metal-free alternative to traditional transition-metal catalysts. For instance, chiral Brønsted acids or phase-transfer catalysts could be employed for the enantioselective synthesis of the pyrrolidine ring. Additionally, the use of cooperative catalysis, where two or more catalysts work in concert to achieve high levels of stereocontrol, is a promising strategy. The development of catalytic systems that can control the formation of multiple stereocenters in a single step will be particularly valuable for the efficient synthesis of complex pyrrolidine-containing natural products and pharmaceuticals.
Deeper Theoretical Understanding of Pyrrolidine Transformations
A comprehensive theoretical understanding of the mechanisms governing the reactions of this compound is crucial for the rational design of new and improved synthetic strategies. Computational chemistry, particularly density functional theory (DFT), provides powerful tools to investigate reaction pathways, transition states, and the origins of selectivity.
Future research will utilize advanced computational models to gain deeper insights into the subtle electronic and steric effects of the 3,4-dimethylphenyl group on the reactivity of the pyrrolidine ring. This will involve the detailed analysis of reaction energy profiles and the identification of key intermediates and transition states. Theoretical studies will also play a critical role in the design of new catalysts by predicting their activity and selectivity before they are synthesized in the lab. This synergistic approach, combining experimental and computational chemistry, will accelerate the discovery of novel and efficient transformations for pyrrolidine derivatives.
Design of New Synthetic Applications Beyond Established Domains
While the primary applications of pyrrolidines have been in medicinal chemistry, the unique properties of this compound make it an attractive building block for a broader range of applications. Future research will explore the use of this compound in materials science, catalysis, and other emerging fields.
In materials science, the incorporation of the this compound moiety into organic polymers or small molecules could lead to the development of new materials with tailored electronic or optical properties. For example, such materials could find applications in organic light-emitting diodes (OLEDs) or as sensors. In the field of catalysis, chiral derivatives of this compound could serve as valuable ligands for asymmetric transition-metal catalysis or as organocatalysts themselves. The design of new synthetic applications will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and computational chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenyl)pyrrolidine, and how can purity be maximized?
- Methodology :
- Nucleophilic Substitution : React 3,4-dimethylphenyl halides (e.g., bromide or chloride) with pyrrolidine in anhydrous dimethylformamide (DMF) under inert gas (N₂/Ar). Use a 1:1.2 molar ratio of aryl halide to pyrrolidine, with K₂CO₃ as a base at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Catalytic Cross-Coupling : Employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst, 3,4-dimethylphenylboronic acid, and a pyrrolidine precursor (e.g., 3-bromopyrrolidine). Optimize reaction conditions (e.g., 2M K₂CO₃, toluene/ethanol solvent, 105°C) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | DMF, K₂CO₃, 80°C, 24h |
| Suzuki-Miyaura Coupling | 50–60 | >90 | Pd(PPh₃)₄, 105°C, 12h |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions. Compare chemical shifts with PubChem data for analogous compounds (e.g., 3-(4-Fluorophenyl)pyrrolidine) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. Use ESI+ mode for mass confirmation (expected [M+H]⁺ ~ 190–200 m/z) .
Q. How can the compound’s stability under varying conditions be systematically evaluated?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors:
- Thermal : 40°C, 75% RH for 4 weeks.
- Photolytic : UV light (ICH Q1B guidelines).
- Analytical Endpoints : Monitor degradation via HPLC and LC-MS. Compare with control samples stored at –20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or methoxy) and compare bioactivity. Use in vitro assays (e.g., enzyme inhibition, receptor binding) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets (e.g., serotonin transporters). Validate with experimental IC₅₀ values .
- Data Table :
| Analog | Target | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| 3-(3,4-Dimethylphenyl) | SERT | 150 ± 20 | Methyl groups enhance lipophilicity |
| 3-(3,4-Dichlorophenyl) | SERT | 85 ± 10 | Chlorine increases electron withdrawal |
Q. How can contradictions between in vitro and in vivo pharmacokinetic data be resolved?
- Methodology :
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Compare with in vivo plasma samples .
- BBB Permeability Assays : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp). Correlate with brain/plasma ratios in rodent models .
Q. What strategies optimize chromatographic separation of enantiomers for chiral derivatives?
- Methodology :
- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and column temperature (25°C) .
- Dynamic Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to pre-induce stereochemistry .
Methodological Considerations
Q. How to address discrepancies in reported synthetic yields across studies?
- Root-Cause Analysis :
- Reagent Purity : Ensure aryl halides are anhydrous and free of inhibitors (e.g., test via GC-MS).
- Catalyst Activity : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃) to enhance coupling efficiency .
Q. What experimental designs are suitable for evaluating the compound’s role in material science applications?
- Methodology :
- Polymer Composite Testing : Incorporate the compound (1–5 wt%) into polylactic acid (PLA) matrices. Measure tensile strength (ASTM D638) and thermal stability (TGA/DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
